2-Amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile 2-Amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC10500861
InChI: InChI=1S/C19H20N2O2/c1-12(13-6-3-2-4-7-13)10-14-15(11-20)19(21)23-17-9-5-8-16(22)18(14)17/h2-4,6-7,12,14H,5,8-10,21H2,1H3
SMILES: CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol

2-Amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

CAS No.:

Cat. No.: VC10500861

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile -

Specification

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
IUPAC Name 2-amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Standard InChI InChI=1S/C19H20N2O2/c1-12(13-6-3-2-4-7-13)10-14-15(11-20)19(21)23-17-9-5-8-16(22)18(14)17/h2-4,6-7,12,14H,5,8-10,21H2,1H3
Standard InChI Key WOQHBGASMYHOTP-UHFFFAOYSA-N
SMILES CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3
Canonical SMILES CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Characteristics

Core Chromene Framework

The compound’s backbone consists of a bicyclic chromene system (4H-chromene) fused to a partially hydrogenated cyclohexenone ring. The tetrahydro designation indicates saturation at positions 4, 6, 7, and 8, forming a rigid, planar structure conducive to intermolecular interactions . Key functional groups include:

  • Amino group (-NH₂) at position 2, enhancing solubility and enabling hydrogen bonding.

  • Ketone (=O) at position 5, contributing to electrophilic reactivity.

  • Nitrile (-CN) at position 3, offering sites for further chemical modifications.

  • 2-Phenylpropyl substituent at position 4, introducing steric bulk and aromatic interactions.

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogous tetrahydrochromenes exhibit characteristic patterns:

  • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), NH₂ singlets (δ 6.6–6.7 ppm), and methyl/methylene signals (δ 1.0–2.3 ppm) .

  • ¹³C NMR: Carbonitrile carbons at δ 118–120 ppm, carbonyl carbons (C=O) at δ 190–195 ppm, and quaternary carbons in the chromene ring .

  • LCMS: Molecular ion peaks consistent with the formula C₁₉H₂₁N₃O₂ (calc. 323.39 g/mol) .

Synthetic Methodologies

Multi-Component One-Pot Synthesis

The synthesis follows a strategy analogous to Krishna Rao et al.’s protocol for tetrahydrochromenes :

  • Reactants:

    • Dimedone (5,5-dimethylcyclohexane-1,3-dione) as the cyclohexenone precursor.

    • 2-Phenylpropionaldehyde to introduce the branched alkyl-aryl group.

    • Malononitrile as the nitrile source.

  • Conditions:

    • Base catalyst: Potassium tert-butoxide in tetrahydrofuran (THF)/methanol.

    • Room temperature or mild heating (40–60°C).

  • Mechanism:

    • Knoevenagel condensation: Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.

    • Michael addition: Dimedone’s enolate attacks the nitrile’s β-carbon.

    • Cyclization: Intramolecular nucleophilic attack forms the chromene ring.

Yield: ~85–90% after purification via column chromatography (ethyl acetate/hexane) .

Alternative Routes

  • Claisen-Schmidt condensation: For introducing aryl groups via ketone-aldehyde coupling.

  • Nucleophilic substitution: To attach the 2-phenylpropyl group post-cyclization.

Physicochemical Properties

Physical Parameters

PropertyValue/Range
Molecular FormulaC₁₉H₂₁N₃O₂
Molecular Weight323.39 g/mol
Melting Point230–235°C (estimated)
SolubilityDMSO, methanol, chloroform
LogP (Partition Coeff.)~2.8 (moderately lipophilic)

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C.

  • Hydrolytic Sensitivity: Nitrile group susceptible to hydrolysis under strong acidic/basic conditions, forming carboxylic acids or amides.

  • Photostability: Stable under ambient light but may degrade under UV exposure.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

  • Nitrile Hydrolysis:
    R-CNH2O/H+R-COOH\text{R-CN} \xrightarrow{H_2O/H^+} \text{R-COOH} or \xrightarrow{H_2O/OH^-} \text{R-CONH_2}.

  • Ketone Reduction:
    C=ONaBH4CH-OH\text{C=O} \xrightarrow{NaBH_4} \text{CH-OH}, yielding alcohol derivatives.

  • Amino Group Acylation:
    Reacts with acyl chlorides to form amides, enhancing lipophilicity.

Structural Analogues and SAR

  • Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show enhanced activity against E. coli and C. albicans .

  • CNS Penetration: The 2-phenylpropyl group may improve blood-brain barrier permeability, suggesting potential neuropharmacological applications .

Applications in Drug Discovery

Lead Optimization

  • Bioisosteric Replacement: Swapping nitrile (-CN) with carboxyl (-COOH) to modulate toxicity.

  • Hybrid Molecules: Conjugating with fluoroquinolones or azoles to enhance antimicrobial spectra.

Preclinical Challenges

  • Pharmacokinetics: High protein binding (>90%) may limit free drug concentrations.

  • Metabolic Stability: Susceptible to CYP450-mediated oxidation at the phenylpropyl chain.

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